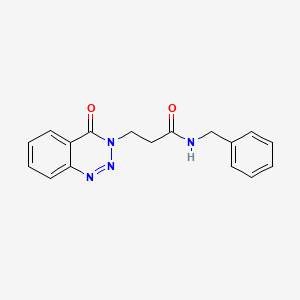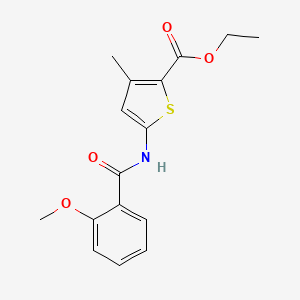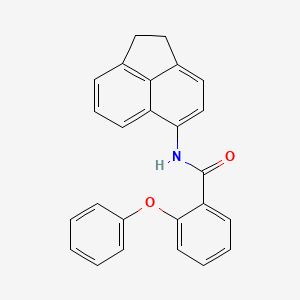
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide (MDIC) is a cyclopropane-containing compound with an isoindole ring structure. It has been studied extensively for its potential uses in drug discovery, medicinal chemistry, and laboratory research. MDIC has been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. In addition, MDIC has been found to possess a range of biochemical and physiological effects, which make it an attractive target for further research and development.
科学的研究の応用
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide has been studied extensively for its potential uses in drug discovery, medicinal chemistry, and laboratory research. In particular, this compound has been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. In addition, this compound has been found to possess a range of biochemical and physiological effects, which make it an attractive target for further research and development.
作用機序
The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide is not fully understood. However, it is believed that this compound acts by targeting specific proteins and enzymes involved in the regulation of cellular processes. For example, this compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell proliferation and apoptosis. In addition, this compound has been found to bind to certain receptors, which can modulate the activity of various signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell proliferation and apoptosis. In addition, this compound has been found to bind to certain receptors, which can modulate the activity of various signaling pathways. Furthermore, this compound has been found to possess anti-inflammatory and anti-cancer properties, as well as to possess anti-microbial activity.
実験室実験の利点と制限
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide has several advantages and limitations for use in laboratory experiments. The main advantage of this compound is that it is relatively easy to synthesize and purify, making it suitable for use in a variety of laboratory experiments. In addition, this compound is relatively stable, making it suitable for use in long-term experiments. However, this compound is relatively insoluble in water, which can limit its use in certain experiments. Furthermore, this compound has a relatively short half-life, which can limit its use in long-term experiments.
将来の方向性
The potential applications of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide are vast, and there are several potential future directions for research and development. For example, further research into the mechanism of action of this compound could lead to the development of more effective and specific drugs. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic strategies. Furthermore, further research into the structure and synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the pharmacokinetics of this compound could lead to the development of more effective and specific drug delivery systems.
合成法
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide can be synthesized using a variety of methods. The most common method involves the reaction of an isoindole-containing compound with a cyclopropane-containing compound in the presence of a base. The reaction is typically carried out at room temperature and can be completed in minutes. The resulting product is a cyclopropane-containing isoindole-ring structure, which is then purified and characterized.
特性
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-15-12(17)8-3-2-4-9(10(8)13(15)18)14-11(16)7-5-6-7/h2-4,7H,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFGDVTUPGTYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)


![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)
![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)

![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)

![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)
![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)